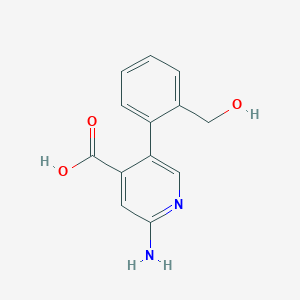
5-(2-Hydroxymethylphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxymethylphenyl)nicotinic acid, or 5-HMPA, is a naturally occurring compound found in the human body and in a variety of plants. It has been studied extensively for its biochemical and physiological effects, and its potential applications in scientific research. 5-HMPA is a derivative of nicotinic acid, and is thought to play a role in several biological processes, including energy metabolism, inflammation, and cell signaling.
Aplicaciones Científicas De Investigación
5-HMPA has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience, cell signaling, and inflammation. It has been used to study the effects of inflammation on neuronal cells, and its effects on cell signaling pathways. It has also been used to study the effects of inflammation on the nervous system and its role in the development of neurodegenerative diseases. 5-HMPA has also been used to study the effects of inflammation on the immune system and its role in the development of autoimmune diseases.
Mecanismo De Acción
The exact mechanism of action of 5-HMPA is still not fully understood. However, it is thought to interact with several receptors, including nicotinic, muscarinic, and GABA receptors. It is also thought to modulate the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. 5-HMPA is thought to act as an agonist at nicotinic receptors, and an antagonist at muscarinic and GABA receptors.
Biochemical and Physiological Effects
5-HMPA has been shown to have several biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. It has also been shown to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine. 5-HMPA has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-HMPA has several advantages for use in lab experiments. It is a naturally occurring compound, which makes it more convenient and cost-effective to obtain and use in experiments. It is also relatively stable, and can be stored for long periods of time without degradation. However, there are some limitations to using 5-HMPA in experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very stable in the presence of light or heat, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of 5-HMPA are vast, and there are many possible future directions for research. One potential direction is to further study its effects on inflammation and the immune system, and its role in the development of autoimmune diseases. Another potential direction is to study the effects of 5-HMPA on neuronal cells and its role in the development of neurodegenerative diseases. Additionally, further research could be conducted to study the effects of 5-HMPA on cell signaling pathways and its potential applications in drug development. Finally, further research could also be conducted to study the effects of 5-HMPA on energy metabolism, and its potential role in the treatment of metabolic diseases.
Métodos De Síntesis
5-HMPA can be synthesized from nicotinic acid, which can be obtained from a variety of sources. One common method of synthesis involves the reaction of nicotinic acid with formaldehyde in the presence of an acid catalyst. The reaction produces 5-HMPA and formic acid as byproducts. Other methods of synthesis include the reaction of nicotinic acid with hydrogen cyanide, the reaction of nicotinic acid with acrolein, and the reaction of nicotinic acid with dimethylformamide.
Propiedades
IUPAC Name |
5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-3-1-2-4-12(9)10-5-11(13(16)17)7-14-6-10/h1-7,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJZQUVDOJOONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687091 |
Source


|
| Record name | 5-[2-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261905-85-4 |
Source


|
| Record name | 5-[2-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














